

A Comparative Toxicological Assessment of Mecoprop and its Primary Metabolite 4-CMP

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Compound of Interest

Compound Name: 2-(2-Methylphenoxy)propanoic acid

Cat. No.: B181028

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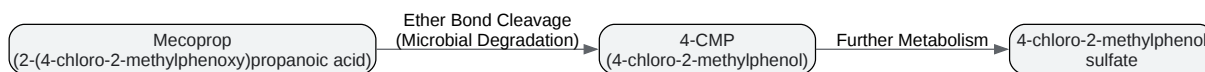
A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mecoprop (MCP), a widely utilized phenoxy herbicide, is valued for its selective control of broadleaf weeds in various agricultural and turf applications.[1][2][3] Its herbicidal activity stems from its function as a synthetic auxin, mimicking natural plant hormones and leading to uncontrolled growth and eventual plant death.[3] Following its application, mecoprop undergoes environmental and metabolic degradation, primarily forming 4-chloro-2-methylphenol (4-CMP) through the cleavage of its ether linkage.[4] As the primary metabolite, the toxicological profile of 4-CMP is of significant interest for a comprehensive environmental and human health risk assessment of mecoprop usage. This guide provides a comparative toxicological assessment of mecoprop and 4-CMP, synthesizing available data to inform researchers, scientists, and drug development professionals.

Metabolic Pathway of Mecoprop to 4-CMP

The primary metabolic transformation of mecoprop in the environment, particularly in soil and water, involves the microbial cleavage of the ether bond. This process yields 4-chloro-2-methylphenol (4-CMP) as the principal degradation product. Further metabolism of 4-CMP can occur, leading to the formation of other compounds, such as 4-chloro-2-methylphenol sulfate.



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Figure 1: Metabolic degradation of Mecoprop to 4-CMP.

Comparative Toxicological Profile

The following sections provide a comparative overview of the known toxicological data for mecoprop and 4-CMP across various endpoints. It is important to note that while data for mecoprop is more extensive, the information on 4-CMP allows for a preliminary comparative assessment. Generally, phenolic compounds are considered to be more toxic than their corresponding phenoxyalkanoic acids.[5]

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for immediate adverse health effects from a single or short-term exposure to a substance.

Endpoint	Mecoprop (MCP)	4-Chloro-2-methylphenol (4-CMP)	Reference(s)
Oral LD50 (Rat)	930 - 1210 mg/kg	Moderately toxic (specific LD50 not found in direct comparison)	[1]
Dermal LD50 (Rat)	>4000 mg/kg	Toxic in contact with skin (specific LD50 not found)	[1]
Inhalation LC50 (Rat, 4h)	>12.5 mg/L air	Toxic if inhaled, may cause respiratory irritation	[1]
Primary Irritation	Irritating to skin and eyes	Corrosive, causes severe skin burns and eye damage	[1][6]

Expert Insight: The available data suggests that while mecoprop is classified as slightly toxic by the U.S. EPA, its metabolite 4-CMP exhibits a more hazardous acute toxicity profile, being described as corrosive and toxic upon inhalation or dermal contact.[1][3][6] This aligns with the general principle that phenolic metabolites can be more reactive and thus more acutely toxic than their parent phenoxy compounds.[5]

Genotoxicity and Carcinogenicity

Genotoxicity assays are crucial for identifying substances that can induce genetic mutations, which may lead to cancer.

Endpoint	Mecoprop (MCP)	4-Chloro-2-methylphenol (4-CMP)	Reference(s)
Ames Test (Mutagenicity)	Negative in several bacterial strains	Negative in valid Ames tests	[6]
In Vivo Micronucleus Test	Positive at very high doses in Chinese hamsters (sister chromatid exchange)	Negative in a recent valid OECD guideline test	[6]
Carcinogenicity	Association with soft tissue sarcoma and non-Hodgkin's lymphoma in some occupational studies, but data is inconclusive. Classified as "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" by the EPA.	No sufficient information available to assess carcinogenicity.	[1][7]

Expert Insight: Both mecoprop and 4-CMP have shown negative results in the Ames test, suggesting they are not point mutagens. However, mecoprop has demonstrated some clastogenic potential at high doses in vivo. The negative result for 4-CMP in a recent, valid micronucleus test suggests a lower potential for chromosomal damage compared to the parent compound under the tested conditions.[6] The carcinogenic potential of mecoprop remains a subject of debate, while data for 4-CMP is insufficient for a conclusive assessment.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproduction and normal development.

Endpoint	Mecoprop (MCP)	4-Chloro-2-methylphenol (4-CMP)	Reference(s)
Reproductive Effects	Reduced fertility and litter size in mice exposed to a commercial formulation.	Did not cause reproductive effects in an OECD screening test (422) in rats.	[6][8]
Developmental Toxicity (Teratogenicity)	Teratogenic in rats at moderate to high doses (125 mg/kg/day), causing increased intra-uterine deaths and delayed bone formation. Not teratogenic in rabbits.	No specific data available. However, other chlorophenols have been shown to be fetotoxic or embryotoxic at high doses.	[1]

Expert Insight: Mecoprop has demonstrated clear reproductive and developmental toxicity at higher doses in animal studies. In contrast, an initial screening study on 4-CMP did not indicate reproductive effects in rats.[6] This could suggest that the propionic acid side chain of mecoprop plays a role in its reproductive toxicity, or that the tested doses for 4-CMP were not high enough to induce an effect. Further investigation into the developmental toxicity of 4-CMP is warranted.

Ecotoxicity

Ecotoxicity data is vital for understanding the environmental impact of a substance on non-target organisms.

Endpoint	Mecoprop (MCP)	4-Chloro-2-methylphenol (4-CMP)	Reference(s)
Aquatic Toxicity - Fish (96h LC50)	Rainbow Trout: 124 mg/L; Bluegill Sunfish: >100 mg/L (Virtually non-toxic)	2.3 - 6.6 mg/L (Very toxic)	[1][6]
Aquatic Toxicity - Invertebrates (48h EC50)	No acceptable data available	Daphnia magna: 0.29 - 1.0 mg/L (Very toxic)	[6]
Aquatic Toxicity - Algae (96h EC50)	No acceptable data available	8.2 mg/L (Toxic)	[6]
Avian Toxicity (Oral LD50)	Bobwhite Quail: 700 mg/kg (Practically non-toxic)	No data available	[1]

Expert Insight: The ecotoxicological profiles of mecoprop and 4-CMP show a stark contrast. Mecoprop is considered virtually non-toxic to fish, while its metabolite, 4-CMP, is classified as very toxic to aquatic organisms, including fish, daphnids, and algae.[1][6] This highlights the critical importance of considering the environmental fate and toxicity of metabolites in risk assessments of parent compounds. The formation of the more water-soluble and toxic 4-CMP from mecoprop poses a greater immediate risk to aquatic ecosystems.

Experimental Methodologies

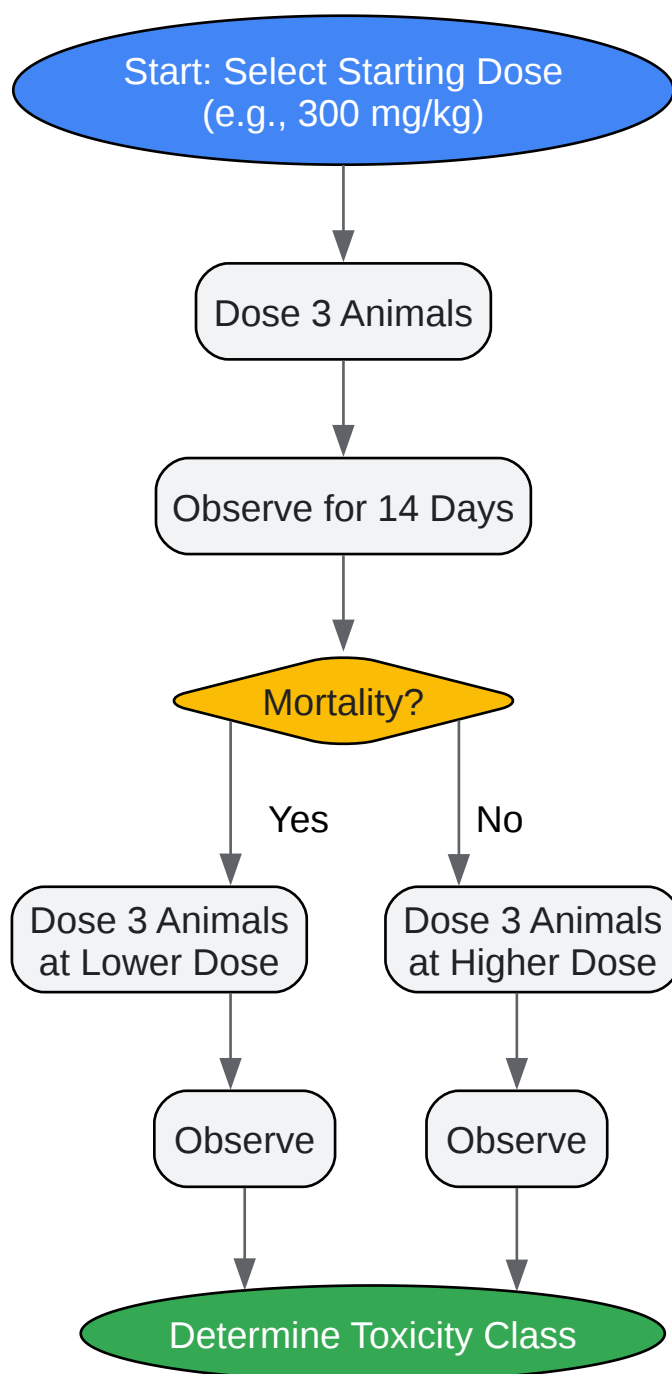
The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and international acceptance.

Acute Oral Toxicity Testing (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Protocol Workflow:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.
- **Dosing:** A single dose of the test substance is administered by gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Stepwise Procedure:** A group of three animals is dosed at the selected starting dose.
 - If mortality occurs, the next group of three animals is dosed at a lower fixed dose level.
 - If no mortality occurs, the next group of three animals is dosed at a higher fixed dose level.
- **Observation:** Animals are observed for signs of toxicity and mortality for at least 14 days.
- **Endpoint:** The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.



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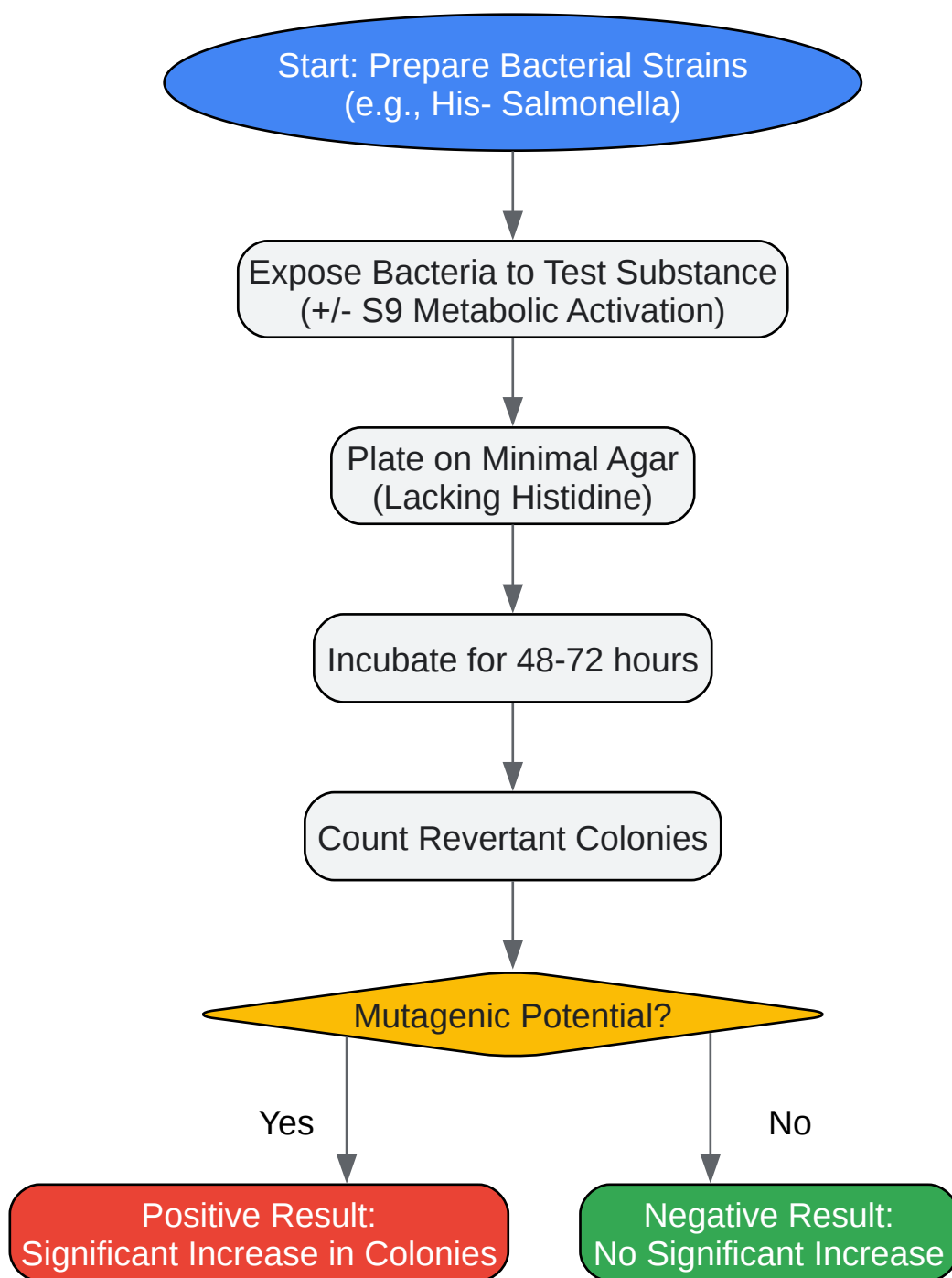
Figure 2: Workflow for OECD 423 Acute Toxic Class Method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by chemical substances.

Protocol Workflow:

- **Strain Selection:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Endpoint:** Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.



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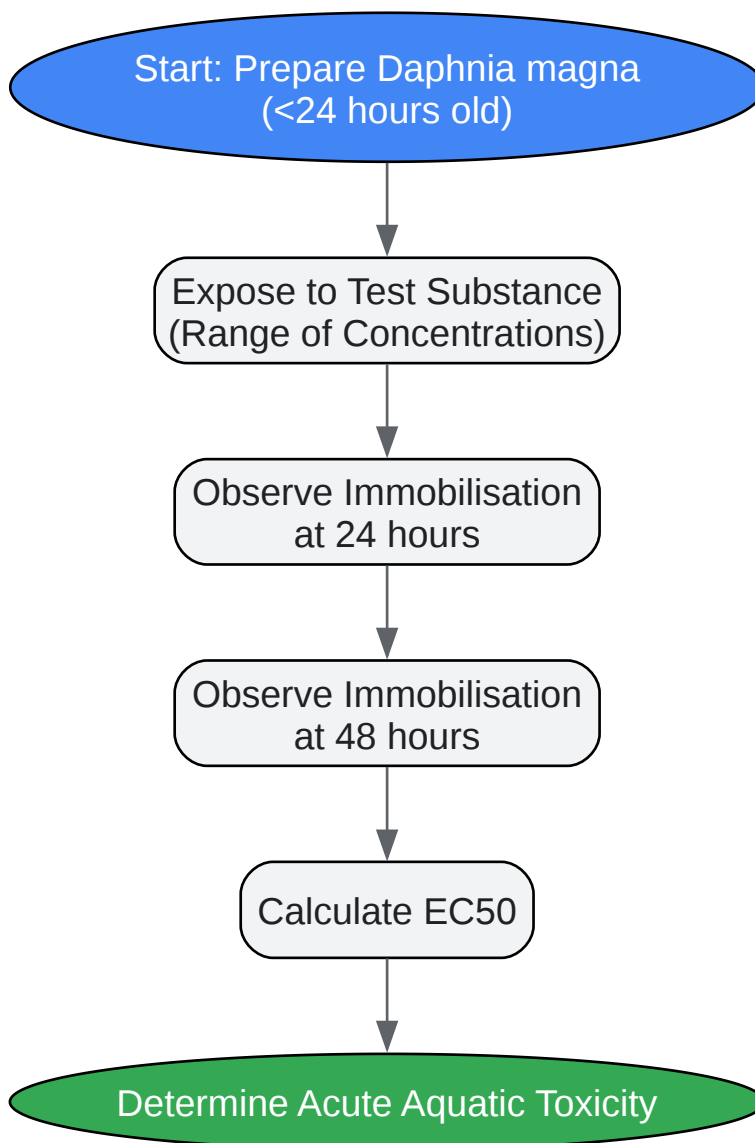
Figure 3: Workflow for the Ames Test (OECD 471).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of a substance to aquatic invertebrates.

Protocol Workflow:

- Test Organism: Young *Daphnia magna* (less than 24 hours old) are used.
- Exposure: Daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours.
- Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) is calculated at 24 and 48 hours.



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Figure 4: Workflow for the *Daphnia* sp. Acute Immobilisation Test (OECD 202).

Conclusion

The comparative toxicological assessment of mecoprop and its primary metabolite, 4-CMP, reveals distinct differences in their hazard profiles. While mecoprop exhibits low to moderate acute toxicity in mammals, its metabolite 4-CMP is demonstrably more hazardous in terms of acute toxicity and corrosivity. A critical finding is the significantly higher aquatic toxicity of 4-CMP compared to mecoprop, underscoring the environmental importance of this metabolic transformation. Although both compounds show a low potential for gene mutation in bacterial assays, the data on reproductive and developmental toxicity suggests that mecoprop may pose a greater risk in these areas than what is currently known for 4-CMP.

This guide highlights the necessity for a comprehensive evaluation of major metabolites when assessing the overall risk of a parent compound. For researchers and professionals in drug and chemical development, these findings emphasize the importance of early-stage metabolite identification and toxicological screening to build a complete safety profile. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the toxicities of mecoprop and 4-CMP across all relevant endpoints.

References

- Extension Toxicology Network. (1995). Mecoprop.
- Northwest Coalition for Alternatives to Pesticides. (2003). Mecoprop (MCP). Journal of Pesticide Reform.
- Beyond Pesticides. (2007).
- PubChem. Mecoprop.
- Badawi, N., et al. (2017). Degradation of mecoprop in polluted landfill leachate and waste water in a moving bed biofilm reactor.
- U.S. Environmental Protection Agency. (2007). Reregistration Eligibility Decision (RED) for Mecoprop-p (MCP-p).
- Cavieres, M. F., Jaeger, J., & Porter, W. (2002). Developmental toxicity of a commercial herbicide mixture in mice: I. Effects on embryo implantation and litter size. Environmental Health Perspectives.
- Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS

Microbiology Ecology.

- Wikipedia. Mecoprop. [Link]
- Smejkal, C. W., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading *Alcaligenes* sp. CS1 and *Ralstonia* sp. CS2 isolated from agricultural soils. *Environmental Microbiology*. [Link]
- University of Hertfordshire. Mecoprop (Ref: RD 4593). Aeru. [Link]
- Roberts, S. J., & Sturchio, N. C. (2017). A review of mecoprop attenuation in the subsurface. *Quarterly Journal of Engineering Geology and Hydrogeology*. [Link]
- UNEP Publications. 4-CHLORO-2-METHYLPHENOL. OECD SIDS. [Link]
- Silva, A. F., et al. (2019). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. *Journal of Agricultural and Food Chemistry*.
- U.S. Environmental Protection Agency. (2007). MCP-P (acid), MCP-P DMAS, & MCP-P potassium salt: HED Preliminary Human Health Risk Assessment.
- Argese, E., et al. (2005). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. *Toxicology in Vitro*. [Link]

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Sources

- 1. EXTTOXNET PIP - MECOPROP [exttoxnet.orst.edu]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. assets.nationbuilder.com [assets.nationbuilder.com]
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